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Compound of Interest

Compound Name: Fmoc-Nhser(Tbu)-OH

Cat. No.: B8081897 Get Quote

CAS Number: 71989-33-8

Synonyms: Fmoc-L-Ser(tBu)-OH, N-Fmoc-O-t-butyl-L-serine

This document provides an in-depth technical overview of N-alpha-Fmoc-O-tert-butyl-L-serine,

a critical amino acid derivative for researchers, chemists, and professionals involved in peptide

synthesis and drug development. It serves as an essential building block in the assembly of

peptides and peptide-based therapeutics.[1][2][3]

Physicochemical Properties
N-alpha-Fmoc-O-tert-butyl-L-serine is a white to light yellow crystalline powder.[4] Its key

properties are summarized below, providing essential data for experimental design and

execution.
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Property Value Source

CAS Number 71989-33-8 [1][2]

Molecular Formula C₂₂H₂₅NO₅ [1][2]

Molecular Weight 383.4 g/mol [1][2]

Appearance White powder [1]

Melting Point 125 - 140 °C [1]

Purity ≥ 99.5% (Chiral HPLC) [1]

Optical Rotation
[a]D²⁰ = +25 ±3º (c=1 in

EtOAc)
[1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.[4]

Storage
Store refrigerated (0 - 8°C) and

desiccated.
[1][5]

Core Applications and Orthogonal Protection
Strategy
The primary application of Fmoc-Ser(tBu)-OH is as a protected amino acid building block in

Solid-Phase Peptide Synthesis (SPPS).[1][2] Its structure is designed around an orthogonal

protection scheme, which is fundamental to the success of modern Fmoc-based peptide

synthesis.[6][7]

N-alpha-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-

amino terminus. It is base-labile and is typically removed using a solution of piperidine in a

polar aprotic solvent like dimethylformamide (DMF).[6][7] This allows for the sequential

addition of amino acids to the N-terminus of the growing peptide chain.

O-tert-butyl Group: The tert-butyl (tBu) group protects the hydroxyl side chain of the serine

residue. This group is stable to the basic conditions used for Fmoc removal but is labile to
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strong acids.[2][8] It is typically removed during the final cleavage step from the solid support

resin, using reagents like trifluoroacetic acid (TFA).[8]

This dual-protection strategy ensures that the reactive side chain of serine does not interfere

with the peptide bond formation during the coupling steps.[6] This precise control is crucial in

the development of peptide-based therapeutics, where specific amino acid sequences are

required for biological activity.[1][3]

Caption: Orthogonal protection and deprotection of Fmoc-Ser(tBu)-OH.

Experimental Protocol: Use in Fmoc Solid-Phase
Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of an Fmoc-Ser(tBu)-OH residue

into a peptide chain during automated or manual SPPS. This cycle is repeated for each amino

acid in the sequence.

Materials:

Fmoc-protected amino acid-loaded resin

Fmoc-Ser(tBu)-OH

Deprotection Solution: 20% piperidine in DMF

Coupling/Activation Reagents:

Option A: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)

Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-

oxid hexafluorophosphate) and N,N-Diisopropylethylamine (DIEA)

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

The SPPS Cycle
Resin Preparation: The solid support resin (e.g., Wang or Rink Amide) with the nascent

peptide chain is swelled in DMF within a reaction vessel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.peptide.com/products/peptide-synthesis-reagents/fmoc-amino-acids/fmoc-l-amino-acids/fmoc-sertbu-oh-71989-33-8/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-derivatives-for-peptide-synthesis/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-derivatives-for-peptide-synthesis/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/overview-of-solid-phase-peptide-synthesis-spps/
https://www.chemimpex.com/products/02454
https://www.chemimpex.com/products/11638
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-alpha-Fmoc Deprotection:

The terminal Fmoc group on the resin-bound peptide is removed by treating it with the

deprotection solution (20% piperidine in DMF).

This reaction is typically performed for 5-20 minutes to expose the free primary amine.

The resin is then thoroughly washed with DMF to remove excess piperidine and the

cleaved Fmoc adduct.

Fmoc-Ser(tBu)-OH Coupling:

In a separate vessel, Fmoc-Ser(tBu)-OH (typically 2-5 equivalents relative to the resin

loading) is pre-activated by dissolving it in DMF with coupling reagents.[9]

Using DIC/HOBt: The Fmoc-amino acid is reacted with equivalent amounts of DIC and

HOBt.[9]

Using HATU/DIEA: The Fmoc-amino acid is dissolved with HATU, and the reaction is

initiated by the addition of the base DIEA.

The activated Fmoc-Ser(tBu)-OH solution is added to the reaction vessel containing the

deprotected resin.

The coupling reaction proceeds for 30-60 minutes at room temperature with agitation.[10]

A completion test (e.g., Kaiser test) can be performed.[10]

Washing: After coupling, the resin is washed extensively with DMF and DCM to remove

excess reagents and by-products, yielding the elongated peptide chain, now one residue

longer and N-terminally protected with the Fmoc group from the serine derivative.

Final Cleavage and Side-Chain Deprotection:

Once the entire peptide sequence is assembled, the peptide is cleaved from the resin.

A cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid

(TFA), is used.
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This strong acid simultaneously cleaves the peptide from the resin and removes the acid-

labile side-chain protecting groups, including the tert-butyl ether from the serine residue(s).

[2][8]

Caption: Standard workflow for Fmoc-SPPS incorporating Fmoc-Ser(tBu)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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